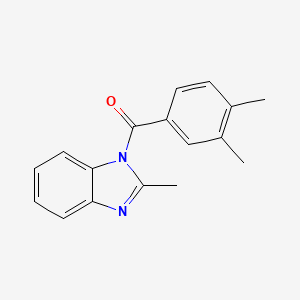
1-(3,4-dimethylbenzoyl)-2-methyl-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-dimethylbenzoyl)-2-methyl-1H-benzimidazole, also known as DMABI, is a benzimidazole derivative that has gained significant attention in scientific research due to its unique properties and potential applications. DMABI is a photo-initiator, which means it can initiate chemical reactions under light exposure. In
Wirkmechanismus
The mechanism of 1-(3,4-dimethylbenzoyl)-2-methyl-1H-benzimidazole as a photo-initiator involves the absorption of light energy, which leads to the formation of excited states. The excited states can then undergo various reactions, such as hydrogen abstraction, electron transfer, and bond cleavage, to initiate the desired chemical reactions. The efficiency and selectivity of this compound as a photo-initiator depend on its molecular structure, the wavelength and intensity of light, and the reaction conditions.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and biocompatibility, which makes it a promising candidate for biomedical applications. This compound has been used in the preparation of biomaterials, such as hydrogels and scaffolds, for tissue engineering and drug delivery. This compound has also been used in the synthesis of photo-responsive materials, which can be used for optical sensing and imaging.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3,4-dimethylbenzoyl)-2-methyl-1H-benzimidazole has several advantages for lab experiments, such as its high efficiency, low toxicity, and versatility. This compound can initiate various types of chemical reactions, including radical polymerization, cationic polymerization, and thiol-ene click reaction. However, this compound also has some limitations, such as its sensitivity to oxygen and water, which can reduce its efficiency. This compound also requires light exposure, which may limit its application in some experimental conditions.
Zukünftige Richtungen
1-(3,4-dimethylbenzoyl)-2-methyl-1H-benzimidazole has great potential for future research and development. Some possible future directions include:
1. Developing new synthesis methods for this compound with higher yield and purity.
2. Exploring the use of this compound in the synthesis of novel materials, such as 3D-printed structures and nanocomposites.
3. Investigating the mechanism of this compound as a photo-initiator at the molecular level, using advanced spectroscopic and computational techniques.
4. Developing new applications of this compound in the fields of biomedicine, energy, and environmental science.
5. Optimizing the reaction conditions of this compound for specific chemical reactions, such as living polymerization and controlled radical polymerization.
In conclusion, this compound is a promising photo-initiator with unique properties and potential applications in various fields of scientific research. Further research and development of this compound can lead to new discoveries and innovations in chemistry, materials science, and biomedicine.
Synthesemethoden
1-(3,4-dimethylbenzoyl)-2-methyl-1H-benzimidazole can be synthesized through a multi-step process involving the reaction of 3,4-dimethylbenzoyl chloride with o-phenylenediamine, followed by cyclization and oxidation. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst.
Wissenschaftliche Forschungsanwendungen
1-(3,4-dimethylbenzoyl)-2-methyl-1H-benzimidazole has been widely used in scientific research as a photo-initiator for polymerization, crosslinking, and other chemical reactions. This compound can be activated by UV or visible light, which makes it a versatile tool for controlling the timing and location of chemical reactions. This compound has been used in the synthesis of various polymers, such as polyurethane, epoxy, and acrylate. This compound has also been used in the preparation of hydrogels, coatings, and adhesives.
Eigenschaften
IUPAC Name |
(3,4-dimethylphenyl)-(2-methylbenzimidazol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-11-8-9-14(10-12(11)2)17(20)19-13(3)18-15-6-4-5-7-16(15)19/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPUYKERTIMSLHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2C(=NC3=CC=CC=C32)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-bromobenzyl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5190648.png)
![butyl 4-({[(2-fluorobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5190658.png)
![N-(3,5-dichlorophenyl)-2-[5-(2-pyridinyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5190661.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2-methylphenyl)acetamide](/img/structure/B5190668.png)
![2-bromo-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methoxybenzenesulfonate](/img/structure/B5190671.png)
![2-chloro-N-{2-[3-(1H-pyrazol-1-yl)propyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}benzamide](/img/structure/B5190676.png)

![N-benzyl-2-{3-[oxo(1-pyrrolidinyl)acetyl]-1H-indol-1-yl}acetamide](/img/structure/B5190682.png)


![7-{(4-fluorophenyl)[(6-methyl-2-pyridinyl)amino]methyl}-8-quinolinol](/img/structure/B5190705.png)
![3-tert-butyl-7-[(2-hydroxyethyl)amino]-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione](/img/structure/B5190721.png)

![5-[(4-methylphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5190732.png)